1-Methoxy-4,4-dimethylpentan-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4,4-dimethylpentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Methoxy-4,4-dimethylpentan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methoxy-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties .
Comparison with Similar Compounds
1-Methoxy-4,4-dimethylpentan-3-ol can be compared with other similar compounds, such as:
1-Methoxy-4-methylpentan-3-ol: Similar structure but with one less methyl group, leading to different chemical properties and reactivity.
1-Methoxy-4,4-dimethylbutan-3-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-methoxy-4,4-dimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDHUQEQIUWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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